molecular formula C12H20Cl2Rh2-2 B1360343 Chloro(1,5-hexadiene)rhodium(I) dimer CAS No. 32965-49-4

Chloro(1,5-hexadiene)rhodium(I) dimer

Cat. No. B1360343
CAS RN: 32965-49-4
M. Wt: 441 g/mol
InChI Key: KPWHMEFNDAMNKW-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloro(1,5-hexadiene)rhodium(I) dimer, also known as Di-μ-chlorobis[(1,2,5,6-η)-1,5-hexadiene]dirhodium, is a compound with the molecular formula C12H20Cl2Rh2 . It is a solid substance that appears as a light yellow to amber to dark green powder or crystal .


Molecular Structure Analysis

The molecular weight of Chloro(1,5-hexadiene)rhodium(I) dimer is 441.00 g/mol . The InChI string representation of its structure is InChI=1S/2C6H10.2ClH.2Rh/c2*1-3-5-6-4-2;;;;/h2*3-4H,1-2,5-6H2;2*1H;;/p-2 .


Chemical Reactions Analysis

Chloro(1,5-hexadiene)rhodium(I) dimer is a useful catalyst for the reduction of arenes and heterocyclic compounds using CTAB or THS as phase-transfer catalyst . It is also used in the synthesis of other metal ligands for use in catalysis .


Physical And Chemical Properties Analysis

Chloro(1,5-hexadiene)rhodium(I) dimer is a solid at 20 degrees Celsius . It is air sensitive and should be stored under inert gas .

Scientific Research Applications

Homogeneous Hydrogenation Catalyst

Chloro(1,5-hexadiene)rhodium(I) dimer has been utilized as a homogeneous hydrogenation catalyst. It's effective in hydrogenating aromatic hydrocarbons, including various substituted arenas like aryl ethers, esters, and ketones. The compound is prepared by reacting rhodium (III) chloride hydrate with 1,5-hexadiene, demonstrating its potential in the catalytic conversion of coal liquids and organic compounds (Stock, Cheng, & Ettinger, 1993).

Biphasic Hydrogenation of Olefins and Dienes

This compound is also known for its role in the biphasic hydrogenation of olefins, dienes, and α,β-unsaturated carbonyl compounds. It catalyzes these reactions in an aqueous–organic two-phase medium, enabling the selective reduction of double bonds in α,β-unsaturated carbonyls with high yields. These reactions are notable for their simplicity and the conditions under which they occur – room temperatures and atmospheric pressure (Januszkiewicz & Alper, 1984).

Reductive Esterification

The dimer is used in the reductive esterification of unsaturated acids, treating them with hydrogen in alcohol. It proves to be an effective catalyst for both saturated and unsaturated acids, especially in the presence of functional groups, facilitating esterification under specified conditions (Lin, Zahalka, & Alper, 1988).

Hydrogenation in Biphasic Systems

Chloro(1,5-hexadiene)rhodium(I) dimer is effective in the hydrogenation of aromatic compounds in biphasic systems. It has been used for the catalytic reduction of single-ring aromatic compounds, like tetralin, in a mixture of hexane and an aqueous buffer. The catalyst remains active even after several cycles, demonstrating its efficiency and potential for applications in industrial processes (Yang & Stock, 1998).

Carbonylative Addition Reactions

The compound catalyzes the carbonylative addition of arylboronic acids to terminal alkynes. This process is significant as it leads to the formation of α,β-unsaturated ketones under mild conditions, representing a novel method in the realm of organic synthesis (Dheur, Sauthier, Castanet, & Mortreux, 2007).

Safety And Hazards

Chloro(1,5-hexadiene)rhodium(I) dimer is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

hexa-1,5-diene;rhodium;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H10.2ClH.2Rh/c2*1-3-5-6-4-2;;;;/h2*3-4H,1-2,5-6H2;2*1H;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWHMEFNDAMNKW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC=C.C=CCCC=C.[Cl-].[Cl-].[Rh].[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2Rh2-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloro(1,5-hexadiene)rhodium(I) dimer

CAS RN

32965-49-4
Record name Rhodium, di-mu-chlorobis((1,2,5,6-eta)1,5-hexadiene)di-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032965494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chloro(1,5-hexadiene)rhodium(I) Dimer
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloro(1,5-hexadiene)rhodium(I) dimer
Reactant of Route 2
Chloro(1,5-hexadiene)rhodium(I) dimer
Reactant of Route 3
Chloro(1,5-hexadiene)rhodium(I) dimer
Reactant of Route 4
Chloro(1,5-hexadiene)rhodium(I) dimer
Reactant of Route 5
Chloro(1,5-hexadiene)rhodium(I) dimer
Reactant of Route 6
Reactant of Route 6
Chloro(1,5-hexadiene)rhodium(I) dimer

Citations

For This Compound
9
Citations
V Kobernik, RS Phatake, J Tzadikov, O Reany… - Reactive and Functional …, 2021 - Elsevier
An approach towards the expansion of Rh(I)-containing single-chain polymer nanoparticles (SCNPs) using linear polymers and μ-halo(diene)Rh(I) dimers as cross-linkers in high …
Number of citations: 4 www.sciencedirect.com
S Yang, LM Stock - Energy & fuels, 1998 - ACS Publications
The reaction conditions for the catalytic reduction of single-ring aromatic compounds such as tetralin with chloro(1,5-hexadiene)rhodium(I) dimer in a biphasic mixture of hexane and an …
Number of citations: 3 pubs.acs.org
CH Jun - Organometallics, 1996 - ACS Publications
Four-membered-ring cyclization from 8-quinolinecarboxaldehyde and chloro(1,5-hexadiene)rhodium(I) and C−C bond cleavage of the generated four-membered ring by dichlorotetrakis…
Number of citations: 32 pubs.acs.org
S Calet, F Urso, H Alper - Journal of the American Chemical …, 1989 - ACS Publications
Rhodium (I) complexes catalyze the regiospecific ring expansion-carbonylation reaction of aziridines to/3-lactams. This process is both stereospecific and enantiospecific, occurring with …
Number of citations: 204 pubs.acs.org
S Yang, LM Stock - 1996 - osti.gov
This report presents the results of research on the development of new catalytic pathways for the hydrogenation of multiring aromatic hydrocarbons and the hydrotreating of coal liquids …
Number of citations: 5 www.osti.gov
N Vinokurov - 2007 - repo.uni-hannover.de
Chiral compounds play a key role in many areas of science including biologically active pharmaceuticals, agrochemicals, flavours and fragrances as well as advanced materials such …
Number of citations: 3 www.repo.uni-hannover.de
KP Sahteli - 2010 - scholarworks.unr.edu
AbstractChapter 1 of this dissertation describes a project directed toward the synthesis of a photon driven artificial molecular motors. The motor consists of a dibenzofulvene rotor …
Number of citations: 0 scholarworks.unr.edu
S Falicki - 1990 - ruor.uottawa.ca
The first examples of the application of biphasic and phase transfer catalysis to early-transition-metal organometallic chemistry are described. These include very efficient and …
Number of citations: 3 ruor.uottawa.ca
F Sibtain - 1987 - ruor.uottawa.ca
Overlapping between the sciences is the norm these days. Many fields where rapid advances are being made lie on the border line between the major divisions of chenīstry or between …
Number of citations: 4 ruor.uottawa.ca

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.